2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a unique combination of isoxazole and dihydrobenzo[b][1,4]dioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step often involves the use of dihydroxybenzoic acid derivatives, which undergo cyclization and functionalization.
Coupling Reactions: The final step involves coupling the isoxazole and dihydrobenzo[b][1,4]dioxin moieties using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, it may induce apoptosis in cancer cells through mitochondrial pathways and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Known for its anticancer properties.
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Used in OLEDs for blue emission.
Uniqueness
2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is unique due to its combination of isoxazole and dihydrobenzo[b][1,4]dioxin moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-21(22-12-15-10-19(29-24-15)20-2-1-7-30-20)11-14-9-17(28-23-14)13-3-4-16-18(8-13)27-6-5-26-16/h1-4,7-10H,5-6,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHTVFVZKVAHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=NOC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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